tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
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Overview
Description
tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a compound belonging to the dibenzo[b,f][1,4]oxazepine family These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can be achieved through various methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines. This reaction involves the coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various alkylating agents and catalysts can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted oxazepine derivatives.
Scientific Research Applications
tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antidepressant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound with similar structural features.
Indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines: Compounds with fused indole or benzimidazole rings.
Other oxazepine derivatives: Compounds with variations in the substituents on the oxazepine ring.
Uniqueness
tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.
Biological Activity
tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.
- IUPAC Name : this compound
- CAS Number : 1171126-84-3
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.3 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its antioxidant properties and potential as a therapeutic agent.
Antioxidant Activity
Research indicates that compounds similar to tert-butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine exhibit significant antioxidant properties. For instance, studies have shown that derivatives of related compounds can inhibit lipid peroxidation in liver microsomes stimulated by Fe(II)/ADP/ascorbate. The capacity to scavenge free radicals and inhibit oxidative stress is critical for evaluating the therapeutic potential of these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. For example, the presence of the amino group at the 7-position of the oxazepine ring enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antioxidant or therapeutic agent.
Case Studies and Research Findings
- ROCK Inhibition : A related compound in the oxazepine class has been identified as a potent inhibitor of Rho-associated protein kinases (ROCKs), which are implicated in conditions like glaucoma. The compound demonstrated IC50 values as low as 3 nM against ROCK II, suggesting that modifications similar to those in tert-butyl 7-amino derivatives could yield compounds with significant pharmacological effects .
- Lipid Peroxidation Inhibition : In studies assessing lipid peroxidation inhibition, compounds similar to tert-butyl 7-amino derivatives showed varying degrees of effectiveness. The most potent analogs had IC50 values significantly lower than those of less effective variants, indicating that structural modifications can greatly enhance biological activity .
Data Table: Biological Activity Comparison
Compound Name | CAS Number | IC50 (nM) | Biological Activity Description |
---|---|---|---|
Compound A | 1171126-84-3 | 93 | ROCK I inhibitor |
Compound B | Related Compound | 3 | Selective ROCK II inhibitor |
Compound C | Related Compound | 250 | Weak lipid peroxidation inhibitor |
tert-butyl 7-amino derivative | 1171126-84-3 | TBD | Potential antioxidant and therapeutic agent |
Properties
IUPAC Name |
tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESDUMHEUGJGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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